Boc-Asp(OBzl)-OSu
Overview
Description
“Boc-Asp(OBzl)-OSu” is a chemical compound used in peptide synthesis . It is a derivative of aspartic acid, an amino acid, and is used for the introduction of aspartic acid residues by Boc SPPS .
Synthesis Analysis
“this compound” is synthesized through Boc solid-phase peptide synthesis . The process involves the reaction of Boc-L-aspartic acid 1-benzyl ester .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H21NO6 . It has a molecular weight of 323.34 g/mol . The structure of the compound includes a benzyl ester group attached to the aspartic acid residue .
Chemical Reactions Analysis
“this compound” is involved in Boc solid-phase peptide synthesis . The compound reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .
Physical And Chemical Properties Analysis
“this compound” appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) . The optical rotation α 25/D (c=1 in methanol) is between -25.5 and -20.5 degrees .
Scientific Research Applications
Transesterification and Amide Cis-Trans Isomerization : Niklas et al. (2007) explored the reactivity of Boc-Asp-OBzl in the context of transesterification and amide cis-trans isomerization. Their study highlighted the compound's utility in understanding the coordination and reactivity of different carbonyl groups in the presence of metal ions like Cd and Zn (Niklas, Zahl, & Alsfasser, 2007).
Peptide Cross-Linking and Conjugation : Shimohigashi et al. (1989) demonstrated the use of Boc-Asp(OBzl)-containing tripeptide amides in the creation of cross-linked dimeric peptides. These were then used for receptor affinity purification, showcasing its potential in peptide dimerization and bioconjugation processes (Shimohigashi, Kodama, Waki, & Costa, 1989).
Synthesis of Isosteres of Peptides : Tong et al. (1990) utilized Boc-Asp-OBzl in the synthesis of peptide isosteres, specifically in the formation of Boc-Abu(PO3Me2)-O t -Bu and Boc-Abu(PO3Me2)-OH. This application is crucial in the development of peptide-based pharmaceuticals and biological research (Tong, Perich, & Johns, 1990).
Peptide-Cellulose Conjugate Synthesis : Devarayan et al. (2013) described the synthesis of peptide-cellulose conjugates using Boc-Asp(OBzl)-Ser(PO3Ph2), highlighting its role in the development of novel biocompatible materials and its application in biotechnology (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
Development of Highly Sensitive Substrates for Proteases : Kawabata et al. (1988) synthesized peptide amides containing Boc-Asp(OBzl) for use as substrates in studying blood-clotting proteases and trypsin. This research aids in the understanding of enzyme specificity and kinetics, important in medical research and drug development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of "Boc-Asp(OBzl)-OSu" . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Mechanism of Action
Target of Action
Boc-Asp(OBzl)-OSu, also known as Boc-L-aspartic acid 1-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized .
Mode of Action
This compound acts as a protecting group for the aspartic acid amino acid residues during Boc solid-phase peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important factor in its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the successful incorporation of aspartic acid residues into the peptide chain with the desired sequence . This allows for the synthesis of complex peptides and proteins for use in various biological and medical applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored below +30°C to maintain its stability . Additionally, it should be handled with appropriate personal protective equipment to prevent direct contact with skin and eyes .
properties
IUPAC Name |
4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULITJLZYZYPU-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542775 | |
Record name | 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13798-75-9 | |
Record name | 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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